molecular formula C15H22N4O4 B6481847 N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide CAS No. 899978-64-4

N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide

Cat. No. B6481847
CAS RN: 899978-64-4
M. Wt: 322.36 g/mol
InChI Key: NIQNWURETXSLKH-UHFFFAOYSA-N
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Description

The compound “N-[2-(diethylamino)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide” is an organic compound containing amide and nitro functional groups. The presence of the diethylamino group suggests that it might have basic properties, while the nitro group is often associated with reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as diethylaminoethylamine) with a carboxylic acid or its derivative (like 2-methyl-5-nitrophenyl carboxylic acid). This would form the amide bond .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of the amide functional group, which consists of a carbonyl group (C=O) and a nitrogen atom. The diethylamino group would be attached to one side of the amide group, and the 2-methyl-5-nitrophenyl group would be attached to the other side .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, and the amide group could be hydrolyzed to produce a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The presence of the nitro group might make the compound more reactive .

Scientific Research Applications

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, then studies would likely focus on its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-4-18(5-2)9-8-16-14(20)15(21)17-13-10-12(19(22)23)7-6-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQNWURETXSLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide

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